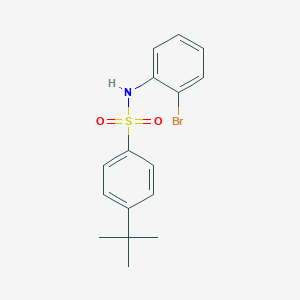![molecular formula C30H34N4O5 B390098 2-(3,5-DIMETHYLPHENOXY)-N'-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B390098.png)
2-(3,5-DIMETHYLPHENOXY)-N'-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its phenoxy and acetamido functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
-
Formation of the Phenoxy Acetamide Intermediate
Starting Materials: 3,5-dimethylphenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)acetic acid.
Amidation: The acetic acid derivative is then converted to its acetamide form using reagents like thionyl chloride followed by ammonia.
-
Formation of the Hydrazide
Starting Materials: The acetamide intermediate and hydrazine hydrate.
Reaction Conditions: The reaction is typically conducted under reflux conditions to yield the corresponding hydrazide.
-
Condensation Reaction
Starting Materials: The hydrazide and an aldehyde derivative of 3,5-dimethylphenol.
Reaction Conditions: The condensation reaction is carried out in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反应分析
Types of Reactions
-
Oxidation
- The phenoxy groups can undergo oxidation reactions, potentially forming quinone derivatives.
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction
- The imino and acetamido groups can be reduced to their corresponding amines.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution
- The aromatic rings can undergo electrophilic substitution reactions.
Reagents: Halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated products depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology
Biochemical Probes: The compound can be used to study enzyme interactions and protein-ligand binding due to its complex structure.
Drug Development: Its potential bioactivity makes it a candidate for drug screening and development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Coatings and Adhesives: The compound’s chemical stability makes it suitable for use in high-performance coatings and adhesives.
Agriculture: It can be used in the formulation of agrochemicals for pest control.
作用机制
The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-(3,5-DIMETHYLPHENOXY)ACETAMIDE: Lacks the hydrazide and imino functionalities, making it less versatile in terms of chemical reactivity.
3,5-DIMETHYLPHENOL: A simpler structure that serves as a precursor in the synthesis of the target compound.
N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE: A closely related compound differing in the substitution pattern on the aromatic rings.
Uniqueness
The unique combination of phenoxy, acetamido, and hydrazide functionalities in 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE provides it with a distinct set of chemical and biological properties
属性
分子式 |
C30H34N4O5 |
|---|---|
分子量 |
530.6g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenoxy)-N-[(E)-[3-[(E)-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-5-methylphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C30H34N4O5/c1-19-7-20(2)12-26(11-19)38-17-28(35)33-31-15-24-9-23(5)10-25(30(24)37-6)16-32-34-29(36)18-39-27-13-21(3)8-22(4)14-27/h7-16H,17-18H2,1-6H3,(H,33,35)(H,34,36)/b31-15+,32-16+ |
InChI 键 |
NKVHQXVOIXHKRI-IHXWQEJPSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=CC(=CC(=C3)C)C)C)C |
手性 SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=CC(=C2OC)/C=N/NC(=O)COC3=CC(=CC(=C3)C)C)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=CC(=CC(=C3)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,6-Dibromo-4-methoxyphenyl)iminomethyl]naphthalen-2-ol](/img/structure/B390015.png)






![1-(4-Bromophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390029.png)






